molecular formula C24H21N3O2 B14993545 6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline

6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14993545
M. Wt: 383.4 g/mol
InChI Key: AVDXJLZBCYVQQI-UHFFFAOYSA-N
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Description

6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole ring fused with a quinoxaline ring, which is further substituted with a methoxyphenoxyethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. One common method includes the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, the reaction of substituted isatins with o-phenylenediamine in the presence of Brønsted acids like acetic, formic, or hydrochloric acid can yield the desired indoloquinoxaline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used to catalyze the reaction in aqueous medium, leading to high yields of the product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins. As a DNA-intercalating agent, it can insert itself between DNA base pairs, stabilizing the DNA structure and potentially inhibiting the replication of viruses and cancer cells . The compound may also interact with specific proteins involved in viral replication and cancer cell proliferation, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

6-[2-(2-methoxyphenoxy)ethyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O2/c1-16-11-12-20-17(15-16)23-24(26-19-8-4-3-7-18(19)25-23)27(20)13-14-29-22-10-6-5-9-21(22)28-2/h3-12,15H,13-14H2,1-2H3

InChI Key

AVDXJLZBCYVQQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5OC

Origin of Product

United States

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